4-Bromo-1-hydrazinylisoquinoline
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Overview
Description
4-Bromo-1-hydrazinylisoquinoline is a heterocyclic compound that features a bromine atom at the 4-position and a hydrazinyl group at the 1-position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydrazinylisoquinoline typically involves the cyclization of 2-alkynyl benzyl azides. One efficient method includes the use of palladium-catalyzed reactions. For instance, the reaction of 2-phenylethynyl benzyl azide with PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) can yield 4-bromoisoquinoline
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-1-hydrazinylisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the hydrazinyl group, making it less versatile in certain chemical reactions.
1-Hydrazinylisoquinoline:
Other Isoquinoline Derivatives: Various substituted isoquinolines can be compared based on their functional groups and reactivity.
Uniqueness: 4-Bromo-1-hydrazinylisoquinoline is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4-bromoisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-12-9(13-11)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,13) |
InChI Key |
RGMWFZAPWLRRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2NN)Br |
Origin of Product |
United States |
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